Piperazine, 1,1'-(1,2-ethanediyl)bis-

Description

Contextualization within Bridged Bis-Heterocyclic Systems

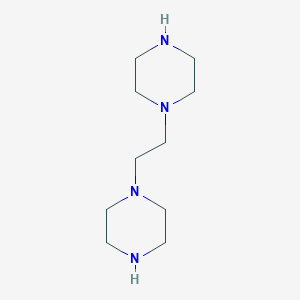

In this specific compound, the piperazine (B1678402) rings are six-membered saturated heterocycles containing two nitrogen atoms at the 1 and 4 positions. chemicalbook.com The ethylene (B1197577) bridge (-CH2-CH2-) provides a flexible linkage, allowing the two piperazine moieties to adopt various conformations. This conformational flexibility is a key feature that influences its role as a ligand in coordination chemistry, where it can coordinate to metal centers in different ways. ontosight.airesearchgate.net The presence of two piperazine units also allows for the formation of dinuclear metal complexes, where the ligand bridges two metal centers. nih.gov

The study of bridged bis-heterocyclic systems is significant as it allows for the systematic investigation of how the distance and orientation between two reactive centers affect their properties and reactivity. By modifying the length and rigidity of the bridging group, researchers can fine-tune the electronic and steric properties of the resulting molecules for specific applications. nih.gov

Historical Trajectory of Research on 1,1'-(1,2-ethanediyl)bis-piperazines

Research into piperazine and its derivatives has a long history, with the parent piperazine molecule being a well-established entity in organic synthesis. chemicalbook.comresearchgate.net The synthesis of N-substituted piperazines, including bridged structures, has been an active area of investigation for decades. Early research often focused on the synthesis of these compounds and the characterization of their fundamental chemical and physical properties.

The synthesis of piperazine itself can be achieved through various methods, including the reaction of ethanolamine (B43304) with ammonia (B1221849) at high temperatures and pressures. chemicalbook.com The preparation of Piperazine, 1,1'-(1,2-ethanediyl)bis- typically involves the reaction of piperazine with a difunctional electrophile, such as 1,2-dichloroethane (B1671644) or a related derivative. researchgate.net

Over time, the focus of research has shifted towards exploring the applications of these molecules. In the mid to late 20th century, there was a growing interest in the coordination chemistry of polyamine ligands, including bridged bis-piperazines. Researchers began to explore how these ligands interact with various metal ions to form complexes with interesting structural and electronic properties. nih.govuci.edu This laid the groundwork for their later use in catalysis and materials science. More recently, the unique structural motif of bridged bis-piperazines has been incorporated into more complex molecules with potential applications in medicinal chemistry. researchgate.netrsc.org

Current Research Landscape and Significance of Piperazine, 1,1'-(1,2-ethanediyl)bis-

The current research landscape for Piperazine, 1,1'-(1,2-ethanediyl)bis- and related bridged bis-piperazine systems is diverse and expanding. Key areas of investigation include:

Coordination Chemistry: This compound continues to be a valuable ligand in the synthesis of novel metal complexes. ontosight.ai Researchers are exploring the formation of both mononuclear and dinuclear complexes with various transition metals. nih.gov These complexes are being studied for their potential applications in catalysis, magnetism, and as models for biological systems. ontosight.airesearchgate.net The flexibility of the ethylene bridge allows for the formation of complexes with different geometries and coordination modes.

Materials Science: Bridged bis-piperazines are being investigated as building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. The ability of the ligand to bridge multiple metal centers is crucial for the formation of extended one-, two-, or three-dimensional networks. These materials have potential applications in gas storage, separation, and catalysis.

Medicinal Chemistry: The piperazine moiety is a common scaffold in many biologically active compounds. mdpi.comnih.gov The bridged bis-piperazine structure allows for the presentation of two pharmacophores at a defined distance, which can be advantageous for interacting with biological targets such as enzymes and receptors. ontosight.ai Research in this area involves the synthesis of derivatives of Piperazine, 1,1'-(1,2-ethanediyl)bis- with various functional groups to modulate their biological activity. nih.govmdpi.com For instance, derivatives are being explored for their potential anticancer properties. nih.gov

The significance of Piperazine, 1,1'-(1,2-ethanediyl)bis- in advanced chemical research lies in its versatility as a molecular scaffold. Its straightforward synthesis and the ability to readily modify its structure make it an attractive starting material for a wide range of chemical investigations. The fundamental understanding of its coordination behavior and structural properties continues to drive the development of new materials and molecules with tailored functions.

Physicochemical Properties of Piperazine, 1,1'-(1,2-ethanediyl)bis-

| Property | Value |

| Molecular Formula | C10H22N4 |

| Molecular Weight | 198.31 g/mol echemi.com |

| Melting Point | 97-98 °C echemi.com |

| Boiling Point | 208.5 °C echemi.com |

| Density | 0.9691 g/cm³ at 25 °C echemi.com |

| Appearance | White powder lookchem.comlookchem.com |

| CAS Number | 19479-83-5 echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-piperazin-1-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHVNMPVLPEHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066499 | |

| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19479-83-5 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[piperazine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19479-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019479835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-ethylenedipiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Piperazine, 1,1 1,2 Ethanediyl Bis

Established Synthetic Routes to Piperazine (B1678402), 1,1'-(1,2-ethanediyl)bis-

The most established and direct method for synthesizing Piperazine, 1,1'-(1,2-ethanediyl)bis- is through the nucleophilic substitution reaction of piperazine with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. This reaction is a classic example of N-alkylation of a secondary amine.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of piperazine on one of the electrophilic carbon atoms of the dihaloethane. This forms an intermediate which then reacts with a second molecule of piperazine to yield the final bridged product. To drive the reaction to completion and to neutralize the hydrogen halide byproduct formed, either an excess of piperazine is used, or a non-nucleophilic base is added to the reaction mixture. The stoichiometry is crucial; a molar ratio of at least 2:1 of piperazine to the dihaloalkane is required for the formation of the bis-piperazine product. Controlling the stoichiometry is also key to minimizing the formation of mono-substituted products or more complex oligomers.

Analogous syntheses reported in the literature provide insight into typical reaction conditions. For instance, the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine can be controlled to produce either mono- or bis-substituted products by adjusting the stoichiometry and adding a base like triethylamine. mdpi.com Similarly, the synthesis of other symmetrically substituted piperazines has been achieved by reacting a starting amine with a suitable mesylate in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) under reflux. acs.org

| Component | Role | Example | Stoichiometry (Relative to Electrophile) |

|---|---|---|---|

| Amine | Nucleophile | Piperazine | ≥ 2 equivalents |

| Electrophile | Ethylene (B1197577) Bridge Source | 1,2-Dichloroethane | 1 equivalent |

| Base (Optional) | Acid Scavenger | Triethylamine, Potassium Carbonate, or excess Piperazine | ≥ 2 equivalents |

| Solvent | Reaction Medium | Methanol (B129727), Ethanol (B145695), Acetonitrile | N/A |

Advanced Synthetic Approaches to Functionalized 1,1'-(1,2-ethanediyl)bis-piperazine Derivatives

The core structure of Piperazine, 1,1'-(1,2-ethanediyl)bis- serves as a scaffold for creating more complex molecules through functionalization of the terminal nitrogen atoms or modification of the piperazine rings themselves.

N-Substitution Reactions on Piperazine, 1,1'-(1,2-ethanediyl)bis-

The two terminal secondary amine groups on the Piperazine, 1,1'-(1,2-ethanediyl)bis- molecule are available for further N-substitution reactions. This allows for the symmetrical addition of a wide variety of functional groups through reactions such as N-alkylation and N-acylation. These reactions typically involve treating the parent compound with two equivalents of an alkyl halide or an acyl chloride in the presence of a base.

This derivatization strategy is valuable for creating molecules with specific chemical properties or biological activities. For example, the compound "Piperazine, 1,1'-(1,2-ethanediyl)bis(4-(3-bromo-1-oxopropyl)-, dihydrochloride" is a derivative where both terminal nitrogens have been acylated with a 3-bromo-1-oxopropyl group. ontosight.ai Such modifications can introduce reactive sites into the molecule; the bromo-oxopropyl groups, for instance, could act as alkylating agents. ontosight.ai This highlights how the core structure can be elaborated into more complex and potentially functional derivatives.

| Derivative Name | Functional Group Added | Reaction Type |

|---|---|---|

| Piperazine, 1,1'-(1,2-ethanediyl)bis(4-(3-bromo-1-oxopropyl)-, dihydrochloride) | 3-bromo-1-oxopropyl | N-Acylation |

| 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine | 2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl | N-Alkylation |

Ring-Modified Derivatives of 1,1'-(1,2-ethanediyl)bis-piperazine

An alternative advanced synthetic approach involves creating derivatives where the piperazine rings themselves are substituted at carbon atoms. This strategy relies on using a pre-functionalized piperazine as the starting material for the bridging reaction described in section 2.1.

For instance, by substituting piperazine with a C-substituted piperazine, such as 2-methylpiperazine (B152721) or 2,6-dimethylpiperazine, in the reaction with 1,2-dichloroethane, one can synthesize ring-modified analogues. Recent advances in the C-H functionalization of piperazines, often utilizing photoredox catalysis, have expanded the toolbox for creating a diverse range of C-substituted piperazine precursors. mdpi.comresearchgate.net These methods provide routes to novel substitution patterns that are not accessible through direct functionalization of the parent piperazine ring. mdpi.com This approach allows for the introduction of stereocenters and various functional groups onto the heterocyclic core, significantly increasing the structural diversity of the resulting bis-piperazine molecules.

Green Chemistry Principles in the Synthesis of Piperazine, 1,1'-(1,2-ethanediyl)bis- and its Analogues

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign and sustainable methods. The synthesis of Piperazine, 1,1'-(1,2-ethanediyl)bis- and its derivatives can be approached through several green chemistry principles.

Alternative Energy Sources: The use of microwave and ultrasound-assisted methods can significantly accelerate reaction times and improve yields, often under milder conditions than conventional heating. For example, a green synthetic protocol for 1,3,5-triazine (B166579) derivatives bearing piperazine moieties was successfully developed using both microwave and ultrasound assistance. mdpi.com

Sustainable Solvents: Replacing traditional volatile organic solvents with greener alternatives is a key goal. Water is an ideal green solvent, and sonochemical methods have been developed to enable efficient synthesis of piperazine derivatives in aqueous media, minimizing the reliance on organic solvents. mdpi.com Ethanol is another less hazardous solvent that has been used for the synthesis of piperazine derivatives. nih.gov

Advanced Catalysis: Photoredox catalysis represents a sustainable method for chemical synthesis, and recent research has focused on developing organic photocatalysts to replace costly and potentially toxic transition metals. mdpi.com These methods have been successfully applied to the C–H functionalization of carbamate-protected piperazines, providing a greener route to the synthesis of ring-modified precursors. mdpi.comresearchgate.net Furthermore, some chemical suppliers are focusing on biological, enzyme, and water-phase green synthesis methods for production, which can reduce industrial pollution. echemi.com

Purification and Isolation Techniques in the Synthesis of Piperazine, 1,1'-(1,2-ethanediyl)bis-

The effective purification and isolation of Piperazine, 1,1'-(1,2-ethanediyl)bis- are critical for obtaining a product of high purity. The compound is a white crystalline solid with a reported melting point of 97-98 °C. echemi.comechemi.com This distinct melting point makes crystallization an effective method for purification.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a primary technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For analogous bis-imidazole derivatives, crystallization from an acetone/water mixture or dry dichloromethane (B109758) has been reported to yield pure crystals. mdpi.com After reaction, the crude product can be precipitated, collected by filtration, and then recrystallized.

Extraction and Washing: A standard workup procedure following the synthesis often involves liquid-liquid extraction to separate the product from inorganic salts and other water-soluble impurities. The crude reaction mixture can be treated with water and extracted with an organic solvent like dichloromethane. mdpi.com The combined organic layers are then typically washed with brine to remove residual water and dried over an anhydrous salt such as magnesium sulfate (B86663) before the solvent is evaporated. mdpi.com

Distillation: While the parent piperazine is often purified by high-performance distillation, this method may be less suitable for the higher molecular weight, solid title compound unless performed under high vacuum. google.com

Salt Formation: Another classical purification technique for amines involves the formation of a salt, which can be selectively precipitated and then neutralized to regenerate the pure amine. For piperazine, purification via its diacetate salt has been described. google.com This method could potentially be adapted for Piperazine, 1,1'-(1,2-ethanediyl)bis-. The final isolated product is typically a white powder. lookchem.com

Catalytic Applications and Ligand Design Involving Piperazine, 1,1 1,2 Ethanediyl Bis

Piperazine (B1678402), 1,1'-(1,2-ethanediyl)bis- as a Ligand in Transition Metal-Mediated Catalysis

The multiple nitrogen atoms in Piperazine, 1,1'-(1,2-ethanediyl)bis- allow it to act as a polydentate ligand, coordinating to transition metal centers to form stable complexes. These complexes can exhibit catalytic activity by activating substrates and facilitating chemical transformations. The piperazine moieties, in particular, can influence the steric and electronic properties of the metal center, thereby tuning the catalyst's reactivity and selectivity.

Piperazine, 1,1'-(1,2-ethanediyl)bis- and its derivatives are versatile ligands capable of coordinating with various transition metals, including copper(II) and zinc(II). The conformation of the piperazine ring is a critical factor in its coordination behavior. In its free or protonated state, the piperazine ring typically adopts a stable chair conformation. nih.govnih.gov However, upon complexation with a metal ion, the ring often shifts to a more strained boat conformation. nih.govresearchgate.net This conformational change allows the lone pairs of the tertiary amino nitrogen atoms to orient correctly for simultaneous coordination to the metal center, forming a stable chelate. nih.govresearchgate.net

In macrocyclic ligands derived from related structures like 1,4-bis(3-aminopropyl)piperazine, X-ray diffraction studies of Cu(II) and Zn(II) complexes have confirmed this conformational shift from chair to boat upon metal binding. nih.gov The resulting metal complexes can exhibit various coordination geometries. For instance, piperazine-dithiocarbamate bridged complexes with divalent metal ions such as Mn(II), Fe(II), and Co(II) tend to form tetrahedral geometries, while Ni(II) and Cu(II) complexes favor square-planar arrangements. researchgate.net Trivalent metal ions like Cr(III) and Fe(III) typically form octahedral complexes with such ligands. researchgate.net

The specific bonds formed with the metal center can also vary. In a study of a macrocyclic ligand containing a piperazine unit, the bonds between the metal and the pyridine (B92270) nitrogen were found to be the shortest, indicating a strong interaction. nih.gov The strength of the coordination bonds involving the piperazine nitrogen atoms can differ depending on the specific metal ion involved. nih.gov

Table 1: Coordination Behavior of Piperazine Moieties in Metal Complexes

| Feature | Uncomplexed Ligand State | Complexed Metal State | Reference |

| Piperazine Conformation | Predominantly Chair | Typically Boat | nih.govresearchgate.net |

| Nitrogen Lone Pair Orientation | Axially or equatorially oriented, not optimal for chelation | Positioned for interaction with the metal center | nih.gov |

| Typical Coordination Geometry (Divalent Metals) | N/A | Tetrahedral (e.g., Mn, Fe, Co), Square-Planar (e.g., Ni, Cu) | researchgate.net |

| Typical Coordination Geometry (Trivalent Metals) | N/A | Octahedral (e.g., Cr, Fe) | researchgate.net |

The symmetric, achiral structure of Piperazine, 1,1'-(1,2-ethanediyl)bis- makes it a suitable scaffold for the synthesis of chiral ligands for asymmetric catalysis. Chirality can be introduced by modifying the core structure in several ways. One common strategy for 1,2-diamines is the attachment of chiral substituents to the nitrogen atoms, creating a C2-symmetric ligand. rsc.orgnih.gov This approach ensures that the chiral environment is positioned close to the metal center where catalysis occurs.

Another strategy involves creating derivatives where stereogenic centers are part of the ligand backbone itself. Although direct examples starting from Piperazine, 1,1'-(1,2-ethanediyl)bis- are not prevalent in the literature, general methods for the catalytic asymmetric synthesis of chiral 1,2-diamines provide a blueprint for such designs. nih.govrsc.org These methods include the ring-opening of aziridines, diamination of olefins, and asymmetric hydrogenation of C=N bonds. rsc.orgrsc.org By applying these synthetic strategies, it is conceivable to produce chiral derivatives of Piperazine, 1,1'-(1,2-ethanediyl)bis- that can serve as effective ligands in a range of stereoselective transition metal-catalyzed reactions.

Organocatalytic Roles of Piperazine, 1,1'-(1,2-ethanediyl)bis- and its Functionalized Derivatives

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The basic nitrogen centers in Piperazine, 1,1'-(1,2-ethanediyl)bis- allow it to function as a Brønsted base catalyst. Furthermore, its structure can be functionalized to create more sophisticated bifunctional or synergistic organocatalysts.

A notable application involves the use of piperazine-based ionic liquids immobilized on nanoparticles as catalysts. rsc.org For example, a catalyst prepared by immobilizing a piperazine ionic liquid on ZnO nanoparticles (PINZS) has shown high efficiency in the solvent-free synthesis of benzoxazoles and benzimidazoles. rsc.org These reactions proceed with high yields under relatively mild conditions, and the catalyst can be recovered and reused.

Table 2: Catalytic Activity of Piperazine-Based Nanocatalyst (PINZS) in Benzimidazole Synthesis

| Reactants | Product | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1,2-phenylenediamine, Triethyl orthoformate | 1H-benzo[d]imidazole | 90 | 25 | 98 | rsc.org |

| 1,2-phenylenediamine, Benzaldehyde | 2-phenyl-1H-benzo[d]imidazole | 90 | 30 | 95 | rsc.org |

| 4-methyl-1,2-phenylenediamine, 4-chlorobenzaldehyde | 5-methyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 90 | 45 | 92 | rsc.org |

| 4-nitro-1,2-phenylenediamine, 4-methoxybenzaldehyde | 2-(4-methoxyphenyl)-6-nitro-1H-benzo[d]imidazole | 90 | 50 | 90 | rsc.org |

The secondary amines within the piperazine rings also offer sites for derivatization to create chiral organocatalysts. Chiral 1,2-diamines, such as derivatives of 1,2-diphenylethylene-1,2-diamine (DPEN), are known to catalyze asymmetric reactions through the formation of chiral iminium ions or enamines, which are then activated by an internal Brønsted acid. researchgate.netmdpi.com By analogy, chiral functional groups could be introduced onto the Piperazine, 1,1'-(1,2-ethanediyl)bis- scaffold to develop novel catalysts for similar asymmetric transformations.

Mechanistic Investigations of Piperazine, 1,1'-(1,2-ethanediyl)bis- Mediated Catalytic Processes

While detailed mechanistic studies focusing specifically on catalysts derived from Piperazine, 1,1'-(1,2-ethanediyl)bis- are limited, the mechanisms of related piperazine-based catalysts offer significant insight.

In transition metal catalysis, the role of the ligand is to modulate the electronic and steric environment of the metal. The flexible ethylenediamine (B42938) bridge and the piperazine rings of the title compound would create a specific chelate bite angle and steric profile, influencing substrate approach and the stability of reaction intermediates. In a rhodium-catalyzed carbonylation reaction involving an N-(2-pyridinyl)piperazine, the mechanism was found to proceed through two distinct C-H bond cleavage events: an initial cleavage at an sp³ C-H bond in the piperazine ring, followed by a second cleavage at an sp² C-H bond. acs.org This demonstrates the direct participation of the piperazine ring in the catalytic cycle beyond simple coordination.

In the organocatalytic synthesis of benzimidazoles using the PINZS nanocatalyst, a plausible mechanism involves the catalyst activating an orthoester through interaction with an oxygen atom. rsc.org This activation facilitates a nucleophilic attack from the amine substrate, leading to an intermediate that subsequently cyclizes and eliminates ethanol (B145695) to form the final product. rsc.org In this role, the piperazine moiety acts as a bifunctional unit, likely involving hydrogen bonding and Brønsted acid/base interactions to facilitate the reaction.

Applications in Asymmetric Synthesis and Stereoselective Transformations

The development of chiral ligands and organocatalysts is crucial for asymmetric synthesis, which aims to produce enantiomerically pure compounds. While direct applications of chiral catalysts derived from Piperazine, 1,1'-(1,2-ethanediyl)bis- are not extensively documented, the structural motif of a chiral 1,2-diamine is a cornerstone of many successful asymmetric catalysts. rsc.orgnih.gov

By creating chiral derivatives of Piperazine, 1,1'-(1,2-ethanediyl)bis-, it is possible to design new catalysts for a variety of stereoselective transformations. nih.govrsc.org For example:

Asymmetric Hydrogenation: Chiral diamine-metal complexes are widely used in the asymmetric hydrogenation of ketones, imines, and olefins. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an efficient route to chiral piperazin-2-ones, which are precursors to valuable chiral piperazines. dicp.ac.cn

Asymmetric Michael Additions: Chiral organocatalysts based on 1,2-diamines are effective in promoting conjugate additions. A chiral diimine catalyst was used in the highly enantioselective synthesis of (S)-Warfarin via a Michael reaction. mdpi.com

Asymmetric Diels-Alder Reactions: Protonated chiral 1,2-diamines have been shown to catalyze asymmetric Diels-Alder reactions by forming an imine intermediate that is activated by an internal ammonium (B1175870) Brønsted acid. researchgate.net

The rigid piperazine units within a chiral ligand derived from Piperazine, 1,1'-(1,2-ethanediyl)bis- could provide a well-defined steric environment, potentially leading to high levels of stereocontrol in such transformations. The development and testing of such catalysts represent a promising area for future research.

Research on Pharmaceutical and Biological Applications of Piperazine, 1,1 1,2 Ethanediyl Bis Derivatives

Investigation of Antiviral Activities of Functionalized Piperazine (B1678402), 1,1'-(1,2-ethanediyl)bis- Derivatives

The unique structural properties of piperazine derivatives, particularly their ability to be modified to interact with various biological targets, have made them attractive candidates for antiviral drug development. researchgate.net The bis-piperazine framework has been specifically investigated for its potential to inhibit viral enzymes.

One area of focus has been the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. In a study exploring potential HIV-1 integrase inhibitors, a symmetric compound featuring a bis-propyl-piperazine linker demonstrated significant inhibitory activity against the enzyme, with a half-maximal inhibitory concentration (IC₅₀) of 7.0 ± 0.1 µM. researchgate.net This finding highlights the potential of the bis-piperazine core as a scaffold for designing agents that can effectively target key components of the viral life cycle. The flexibility and synthetic tractability of the piperazine ring system allow for the creation of numerous analogues to optimize antiviral potency. researchgate.netresearchgate.net

Studies on Antibacterial and Antifungal Properties of Piperazine, 1,1'-(1,2-ethanediyl)bis- Derivatives

The rise of microbial resistance to existing antibiotics has spurred the search for novel antimicrobial agents. researchgate.net Piperazine derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antibacterial and antifungal activities. researchgate.netmanipal.eduapjhs.com The integration of the piperazine moiety with other heterocyclic systems has led to the development of new potent agents. manipal.edu

Research has shown that N,N'-disubstituted piperazines can exhibit significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. mdpi.com In one study, synthesized piperazine derivatives were tested against various bacterial and fungal strains. researchgate.net The results indicated that many of the synthesized compounds possessed significant antimicrobial and antifungal properties. researchgate.net For instance, certain 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives have shown notable activity against pathogenic bacterial and fungal strains. apjhs.com The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. manipal.edumdpi.com

Below is a table summarizing the antimicrobial activity of selected piperazine derivatives against various microbial strains.

| Compound/Derivative Class | Test Organism | Activity/Measurement | Source |

| N,N′-disubstituted piperazines | Escherichia coli | Significant antibacterial activity | mdpi.com |

| N,N′-disubstituted piperazines | Staphylococcus aureus | Moderate antibacterial activity | mdpi.com |

| Substituted piperazine derivatives | Staphylococcus aureus, Streptomyces epidermidis | Antibacterial activity observed | researchgate.net |

| Substituted piperazine derivatives | Pseudomonas aeruginosa, Escherichia coli | Antibacterial activity observed | researchgate.net |

| Substituted piperazine derivatives | Candida albicans, Aspergillus niger | Antifungal activity observed | researchgate.net |

| Substituted piperazine derivatives | Aspergillus flavus, Aspergillus fumigatus | Antifungal activity observed | researchgate.net |

| 1,4-bis(4-fluorophenylsulfonyl)piperazine | Diabetic Mice Model | Hypoglycemic Activity | mdpi.com |

| PD-2 (a piperazine derivative) | Pseudomonas aeruginosa, Candida albicans | Antimicrobial activity observed | nih.gov |

Exploration of Anticancer Potential and Mechanisms of Action for Piperazine, 1,1'-(1,2-ethanediyl)bis- Derivatives

The piperazine scaffold is a key component in numerous FDA-approved anticancer drugs, making it an attractive structural motif for the development of new chemotherapeutic agents. tubitak.gov.trresearchgate.net Molecular hybridization, which combines the piperazine core with other pharmacophores, has been a successful strategy to create novel molecules with enhanced anticancer activity. researchgate.netresearchgate.net

Derivatives of this framework have demonstrated significant antiproliferative effects against a wide range of human tumor cell lines, including those of the colon, central nervous system, melanoma, renal, and breast cancers. nih.gov For example, certain vindoline-piperazine conjugates showed potent growth inhibition, with GI₅₀ values in the low micromolar range against most of the 60 cell lines in the National Cancer Institute panel (NCI60). nih.gov

One of the proposed mechanisms for the anticancer activity of certain piperazine derivatives involves their interaction with crucial biomacromolecules like DNA and proteins. ontosight.ai The chemical structure of some analogues allows them to function as alkylating agents. For instance, derivatives containing bromo-oxopropyl groups could potentially interact with nucleophilic sites on proteins or DNA, leading to cytotoxicity in cancer cells. ontosight.ai This interaction can disrupt DNA replication and other vital cellular processes, ultimately inducing apoptosis.

A more targeted approach to cancer therapy involves designing molecules that selectively interact with specific enzymes or receptors that are overexpressed or play a critical role in cancer cell proliferation and survival. The versatile structure of piperazine allows for modifications that can target such biological entities. ontosight.ai For example, piperazine derivatives have been designed to inhibit cyclin-dependent kinases (CDK) 4/6, where the positively charged piperazine ring interacts with specific amino acid residues like Thr107 and Asp104 in the solvent-exposed region, contributing to the selectivity of the inhibitor. mdpi.com Other derivatives have been synthesized to target tubulin, a key component of the cytoskeleton, thereby disrupting cell division. researchgate.net

The table below presents the anticancer activity of various piperazine derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Measurement (IC₅₀/GI₅₀) | Source |

| Phenanthridinylpiperazinetriazole hybrid (Compound 51) | THP1 (Leukemia) | 9.73 ± 4.09 µM | researchgate.net |

| Phenanthridinylpiperazinetriazole hybrid (Compound 52) | HL60 (Leukemia) | 7.22 ± 0.32 µM | researchgate.net |

| Vindoline-piperazine conjugate (Compound 23) | MDA-MB-468 (Breast) | 1.00 µM | nih.gov |

| Vindoline-piperazine conjugate (Compound 25) | HOP-92 (Lung) | 1.35 µM | nih.gov |

| Podophyllotoxin-piperazine derivative | MCF-7 (Breast) | 2.78 ±0.15 µM | researchgate.net |

| PD-1 | HepG2 (Liver) | 55.44% growth restraint at 100 µg/mL | nih.gov |

| PD-2 | HepG2 (Liver) | 90.45% growth restraint at 100 µg/mL | nih.gov |

Research into Neuropharmacological Effects of Piperazine, 1,1'-(1,2-ethanediyl)bis- Frameworks

The piperazine ring is a core component of many drugs that act on the central nervous system (CNS), including anxiolytics, antipsychotics, and antidepressants. researchgate.net Piperazine analogues can interact with a variety of neurotransmitter receptors, particularly those in the monoamine pathways. researchgate.netresearchgate.net

Studies on specific bis-aryl piperazine derivatives have shed light on their mechanisms of action. For example, the compound 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (B599025) (I-893) has been shown to affect the turnover of dopamine (B1211576) and norepinephrine (B1679862) in the brain. nih.gov Research suggests this compound facilitates the release and/or inhibits the reuptake of these monoamines at the presynaptic nerve terminals. nih.gov Other novel piperazine analogues have been found to modulate serotonergic and GABAergic pathways. nih.gov For instance, the compound LQFM192 demonstrated anxiolytic-like activity mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like effects were mediated through the serotonergic system. nih.gov These findings underscore the potential of the piperazine framework in developing new treatments for neurological and psychiatric disorders. researchgate.netnih.gov

Pharmacological Profiling Methodologies for Novel Piperazine, 1,1'-(1,2-ethanediyl)bis- Analogues

The evaluation of new piperazine analogues involves a comprehensive pharmacological profiling process to determine their biological activity, potency, and mechanism of action. The initial characterization of newly synthesized compounds relies on analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS) to confirm their chemical structure. mdpi.comnih.gov

For antimicrobial screening, standard methods like the agar (B569324) disc diffusion and broth dilution techniques are employed to assess activity against a panel of Gram-positive and Gram-negative bacteria and fungal strains. researchgate.netapjhs.com The broth dilution method is used to quantify the Minimum Inhibitory Concentration (MIC). mdpi.com

The anticancer potential of new derivatives is typically evaluated through in vitro cytotoxicity assays. The MTT assay is commonly used to measure the anti-proliferative activity of compounds against various human cancer cell lines. researchgate.net For a broader assessment, compounds may be screened against the National Cancer Institute's panel of 60 human tumor cell lines (NCI60), which provides data on growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀). nih.gov

To investigate neuropharmacological effects, a battery of in vivo behavioral tests in animal models, such as mice, is utilized. The elevated plus-maze and forced swimming tests are standard models for assessing anxiolytic-like and antidepressant-like activities, respectively. nih.gov To elucidate the mechanism of action, these behavioral studies are often combined with pretreatment with specific receptor antagonists or synthesis inhibitors to identify the neurotransmitter systems involved. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The foundational structure of Piperazine, 1,1'-(1,2-ethanediyl)bis-, also known as 1,2-bis(piperazin-1-yl)ethane, features two piperazine rings connected by an ethylene (B1197577) linker. This scaffold presents multiple points for chemical modification, primarily at the N-4 and N-4' positions of the piperazine rings. SAR studies on derivatives of this compound have revealed that the nature of the substituents at these positions, as well as modifications to the linker and the piperazine rings themselves, can profoundly influence their biological activity.

Research into the anticancer potential of bis-piperazine derivatives has shown that the introduction of specific functionalities can lead to potent cytotoxic agents. For instance, a study focusing on derivatives of "Piperazine, 1,1'-(1,2-ethanediyl)bis(4-(3-bromo-1-oxopropyl)-, dihydrochloride" suggests that the bromo-oxopropyl groups may act as alkylating agents. This reactivity could allow the molecule to interact with nucleophilic sites on biological macromolecules like DNA and proteins, a mechanism often exploited in cancer chemotherapy. While detailed SAR studies with a broad range of analogs were not extensively available in the public domain, the principle highlights the importance of incorporating reactive functional groups to impart a specific mode of biological action.

In the context of antimicrobial activity, the substitution patterns on the piperazine rings are paramount. Studies on various N-aryl and N-alkyl piperazine derivatives have consistently demonstrated that the electronic and steric properties of the substituents play a crucial role in determining the potency and spectrum of activity. For example, the presence of electron-withdrawing or electron-donating groups on an aromatic ring attached to the piperazine nitrogen can modulate the compound's interaction with microbial targets.

While specific SAR data tables for a homologous series of Piperazine, 1,1'-(1,2-ethanediyl)bis- derivatives are not readily found in publicly accessible literature, the general principles of piperazine SAR can be extrapolated. The following interactive table conceptualizes how such data would be presented based on common findings in piperazine chemistry.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical Piperazine, 1,1'-(1,2-ethanediyl)bis- Derivatives

| Compound ID | R (Substituent at N-4 and N-4') | Biological Target | Activity (e.g., IC50, MIC) | Key SAR Observations |

| 1a | -H | Various | Low | Parent compound shows minimal activity. |

| 1b | -CH3 | Bacterial Strain X | Moderate | Small alkyl substitution slightly increases activity. |

| 1c | -CH2CH2OH | Fungal Strain Y | Low | Introduction of a polar hydroxyl group may decrease cell permeability. |

| 1d | -C(O)CH2Br | Cancer Cell Line Z | High | Acyl halide moiety likely acts as a reactive group, enhancing cytotoxicity. |

| 1e | -Benzoyl | Enzyme A | Moderate | Aromatic substitution can lead to specific interactions with target binding sites. |

| 1f | -4-Chlorobenzoyl | Enzyme A | High | Electron-withdrawing group on the benzoyl ring enhances inhibitory activity. |

The flexibility of the ethylene linker is another critical factor. Modifications to this linker, such as increasing its length or introducing rigidity, could significantly alter the spatial orientation of the two piperazine rings. This, in turn, would affect the molecule's ability to bind to specific biological targets, particularly those with well-defined binding pockets or those that require interaction with multiple sites simultaneously.

Analytical Methodologies and Quality Control in Research and Development for Piperazine, 1,1 1,2 Ethanediyl Bis

Development of Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating Piperazine (B1678402), 1,1'-(1,2-ethanediyl)bis- from its starting materials, intermediates, and potential by-products, allowing for precise purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Piperazine, 1,1'-(1,2-ethanediyl)bis-. It offers high separation efficiency and definitive identification based on mass-to-charge ratio.

For the purity analysis of related amine compounds, methods have been developed that are applicable to Piperazine, 1,1'-(1,2-ethanediyl)bis-. A typical method would involve a capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm). nih.govresearchgate.net The use of helium as a carrier gas is standard. nih.govresearchgate.net The injector and detector temperatures are generally maintained in the range of 200-250 °C and 250-300 °C, respectively. google.com A programmed temperature gradient is often employed to ensure optimal separation of all components. For instance, an initial oven temperature of 50°C may be held for a few minutes, followed by a ramp up to a final temperature of around 220-250°C. google.com

In some cases, derivatization may be employed to improve the chromatographic properties and sensitivity of the analysis, especially for trace-level impurities. nih.govresearchgate.netresearchgate.net Mass spectrometric detection is typically performed in electron ionization (EI) mode, providing characteristic fragmentation patterns for structural confirmation.

Table 1: Illustrative GC-MS Parameters for Amine Analysis

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 240 °C |

| Detector Temperature | 280 °C |

| Oven Program | 50 °C (hold 3 min), then 20 °C/min to 250 °C (hold 3.5 min) |

| Injection Mode | Split |

| Detector | Mass Spectrometer (Electron Ionization) |

This table presents a general set of parameters; specific methods may require optimization.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile technique for the quantification and purity determination of non-volatile or thermally labile compounds. For amines like Piperazine, 1,1'-(1,2-ethanediyl)bis-, which may have poor UV absorbance, pre-column derivatization is a common strategy to enhance detection. researchgate.netnih.gov

A widely used approach involves derivatization with agents such as 1-naphthyl isothiocyanate or ortho-phthaldehyde (OPA) to form highly fluorescent or UV-active derivatives. researchgate.netnih.govkeikaventures.com The separation is typically achieved on a reversed-phase C18 column. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net

Detection can be performed using a UV detector at a wavelength suitable for the derivatized analyte (e.g., 220 nm) or a fluorescence detector for higher sensitivity. researchgate.netnih.gov Method validation according to ICH guidelines is crucial to ensure linearity, accuracy, precision, and robustness for quantitative applications. researchgate.net

Table 2: Example HPLC Method Parameters for Derivatized Amines

| Parameter | Description |

| Column | C18 Reversed-Phase |

| Mobile Phase | Gradient elution with aqueous buffer and methanol/acetonitrile |

| Derivatization Agent | 1-Naphthyl isothiocyanate or ortho-phthaldehyde (OPA) |

| Detector | UV (e.g., 220 nm) or Fluorescence (e.g., Ex: 330 nm, Em: 450 nm) |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

Specific conditions will vary based on the chosen derivatizing agent and the specific impurities being targeted.

Spectroscopic Characterization Methods for Structural Elucidation of Piperazine, 1,1'-(1,2-ethanediyl)bis- and its Intermediates

Spectroscopic techniques are essential for the unambiguous structural confirmation of Piperazine, 1,1'-(1,2-ethanediyl)bis- and to characterize any intermediates formed during its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For Piperazine, 1,1'-(1,2-ethanediyl)bis-, the ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. It would typically show a single sharp singlet for the twelve equivalent methylene (B1212753) protons of the piperazine rings. The chemical shift of this peak would be in the region typical for protons on a carbon adjacent to a nitrogen atom.

The ¹³C NMR spectrum would similarly display a single resonance for the six equivalent methylene carbons of the piperazine rings. The chemical shift would be characteristic of a saturated amine environment. The presence of any impurities would result in additional peaks in both the ¹H and ¹³C NMR spectra, making it a valuable tool for purity assessment.

Table 3: Predicted NMR Spectral Data for Piperazine, 1,1'-(1,2-ethanediyl)bis-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~2.6-2.8 | Singlet |

| ¹³C | ~45-50 | - |

Predicted values are based on typical chemical shifts for similar structures; actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

The IR spectrum of Piperazine, 1,1'-(1,2-ethanediyl)bis- is characterized by strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region. Other significant bands include CH₂ scissoring and wagging modes between 1200 and 1500 cm⁻¹. cdnsciencepub.com The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) confirms the tertiary amine nature of the molecule.

Raman spectroscopy provides complementary information. The Raman spectrum of solid Piperazine, 1,1'-(1,2-ethanediyl)bis- also shows characteristic bands for C-H stretching and bending modes. The frequencies of several Raman bands are sensitive to protonation, which can be a useful diagnostic tool. cdnsciencepub.comresearchgate.net

Table 4: Key Vibrational Band Assignments for Triethylenediamine (TEDA) cdnsciencepub.com

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2800-3000 | C-H Stretching |

| 1440-1470 | CH₂ Scissoring |

| 1300-1360 | C-H Wagging |

| ~1033 | C-N Stretching |

| ~852 | Ring Breathing |

These assignments are based on published data for triethylenediamine (DABCO).

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural elucidation. When coupled with a separation technique like GC, it allows for the analysis of complex mixtures.

In the mass spectrum of Piperazine, 1,1'-(1,2-ethanediyl)bis-, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of piperazine derivatives is well-characterized and typically involves the cleavage of the C-N bonds within the piperazine ring. xml-journal.netresearchgate.net This leads to the formation of characteristic fragment ions. For Piperazine, 1,1'-(1,2-ethanediyl)bis-, common fragment ions would be expected from the loss of ethylene (B1197577) or other small neutral fragments from the piperazine rings. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound.

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of impurity profiling for many organic compounds, including piperazine and its derivatives. veeprho.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally labile compounds. For a molecule such as "Piperazine, 1,1'-(1,2-ethanediyl)bis-", which possesses multiple basic nitrogen atoms, reversed-phase HPLC (RP-HPLC) would be a suitable approach. However, due to the polar nature of the compound, careful method development is necessary. Since piperazine itself does not possess a strong UV chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection at trace levels using a UV detector. jocpr.comresearchgate.net A study on the analysis of piperazine in an active pharmaceutical ingredient demonstrated the successful use of this derivatization approach, achieving a limit of detection of 30 ppm and a limit of quantification of 90 ppm. jocpr.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While "Piperazine, 1,1'-(1,2-ethanediyl)bis-" may have a relatively high boiling point, derivatization to increase its volatility could make it amenable to GC analysis. GC coupled with a Flame Ionization Detector (FID) offers high sensitivity for organic compounds. For enhanced selectivity and identification, a mass spectrometer (MS) detector is preferred.

Hyphenated Techniques:

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful techniques for impurity profiling. nih.gov LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This allows for the determination of the molecular weights of impurities, which is a critical step in their structural elucidation. For a compound like "Piperazine, 1,1'-(1,2-ethanediyl)bis-", LC-MS can be used to identify and quantify process-related impurities and degradation products. A study on the analysis of 40 different piperazine compounds in hair samples utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to achieve low limits of detection (0.5-20 pg/mg) and quantification (5-20 pg/mg). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for the identification of volatile impurities. researchgate.net The mass spectra generated can be compared with spectral libraries for positive identification. This technique is particularly useful for identifying residual solvents and volatile by-products from the synthesis of "Piperazine, 1,1'-(1,2-ethanediyl)bis-".

The following interactive table summarizes the applicability of these techniques for the analysis of "Piperazine, 1,1'-(1,2-ethanediyl)bis-":

| Analytical Technique | Applicability for "Piperazine, 1,1'-(1,2-ethanediyl)bis-" | Typical Impurities Detected |

| HPLC-UV | Suitable, especially after derivatization to enhance UV detection. jocpr.com | Non-volatile synthesis by-products, degradation products. |

| GC-MS | Potentially suitable after derivatization to increase volatility. | Residual solvents, volatile starting materials, and by-products. researchgate.net |

| LC-MS/MS | Highly suitable for both quantification and structural elucidation of impurities. nih.gov | Process-related impurities, degradation products, and metabolites. |

Potential Impurities:

The potential impurities in "Piperazine, 1,1'-(1,2-ethanediyl)bis-" can originate from starting materials, intermediates, by-products of the synthesis, or degradation. Common types of impurities in piperazine-containing compounds include related substances formed during manufacturing, degradation products resulting from hydrolysis or oxidation, residual solvents, and elemental impurities. veeprho.com

A general classification of potential impurities is provided in the table below:

| Impurity Type | Potential Examples in "Piperazine, 1,1'-(1,2-ethanediyl)bis-" |

| Starting Materials | Unreacted piperazine, 1,2-dichloroethane (B1671644) or other linking agents. |

| Intermediates | Mono-substituted piperazine intermediates. |

| By-products | Products of side reactions, such as polymers or over-alkylated products. |

| Degradation Products | Products of oxidation or hydrolysis of the piperazine rings or the ethyl linker. |

Reference Standards and Pharmacopeial Traceability in Piperazine, 1,1'-(1,2-ethanediyl)bis- Research

The use of well-characterized reference standards is a fundamental requirement for achieving accurate and reproducible analytical results. A reference standard for "Piperazine, 1,1'-(1,2-ethanediyl)bis-" would be a highly purified and characterized sample of the compound against which other samples are compared.

Types of Reference Standards:

Primary Reference Standard: A substance that is widely acknowledged to have the highest purity and whose value is accepted without reference to other standards. Pharmacopeias like the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) provide primary reference standards for many compounds. sigmaaldrich.compharmacopoeia.com

Secondary Reference Standard (Working Standard): A substance whose characteristics are established by comparison to a primary reference standard. These are used for routine laboratory analysis.

While specific pharmacopeial reference standards for "Piperazine, 1,1'-(1,2-ethanediyl)bis-" are not readily found, reference standards for the parent compound, piperazine, and some of its salts and derivatives are available from various sources, including the USP and commercial suppliers. sigmaaldrich.compharmaffiliates.comlgcstandards.comlgcstandards.com These can be valuable in the development and validation of analytical methods for related compounds.

Pharmacopeial Traceability:

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For pharmaceutical analysis, this often means traceability to a pharmacopeial reference standard.

The official method for the determination of piperazine in many pharmacopeias has historically been a gravimetric method using 2,4,6-trinitrophenol (picric acid). rdd.edu.iq However, modern pharmacopeial monographs increasingly rely on chromatographic methods for both assay and impurity determination.

The table below outlines the types of reference standards and their roles in the quality control of "Piperazine, 1,1'-(1,2-ethanediyl)bis-":

| Reference Standard Type | Source/Establishment | Role in Quality Control |

| Primary Reference Standard | Established by pharmacopeias (e.g., USP, BP) or national metrology institutes. | Used to calibrate secondary standards and for definitive analytical work. |

| Secondary Reference Standard | Characterized in-house against a primary reference standard. | Used for routine quality control testing, such as batch release assays and stability studies. |

| Impurity Reference Standards | Synthesized and characterized or isolated from bulk material. | Used for the identification and quantification of specific impurities. |

In the absence of a dedicated pharmacopeial monograph for "Piperazine, 1,1'-(1,2-ethanediyl)bis-", a well-characterized in-house primary standard would need to be established. This would involve comprehensive characterization using a battery of analytical techniques, including NMR, MS, IR, and elemental analysis, to confirm its structure and purity. This in-house primary standard would then serve as the basis for the qualification of secondary working standards used in routine analysis.

Environmental and Toxicological Impact Research of Piperazine, 1,1 1,2 Ethanediyl Bis

Ecotoxicological Assessments of Piperazine (B1678402), 1,1'-(1,2-ethanediyl)bis- on Aquatic and Terrestrial Organisms

Ecotoxicological assessments are performed to determine the potential adverse effects of a substance on various organisms in the environment. Standardized tests are used to generate data on endpoints such as mortality, growth, and reproduction.

There are no specific ecotoxicological assessment data for Piperazine, 1,1'-(1,2-ethanediyl)bis- in the publicly available literature. A standard ecotoxicological profile would require testing on a range of organisms representing different trophic levels in both aquatic and terrestrial ecosystems, following internationally recognized OECD test guidelines. labanalysis.itwikipedia.org

Aquatic Ecotoxicity A baseline set of aquatic toxicity tests is required by most regulatory agencies to evaluate the risk to aquatic ecosystems.

| Test Type | Test Organism | Endpoint | Typical OECD Guideline | Result for Piperazine, 1,1'-(1,2-ethanediyl)bis- |

|---|---|---|---|---|

| Fish, Acute Toxicity | e.g., Rainbow trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | OECD 203 | Data not available |

| Invertebrate, Acute Immobilisation | e.g., Daphnia magna | 48-hour EC₅₀ | OECD 202 | Data not available |

| Algae, Growth Inhibition | e.g., Pseudokirchneriella subcapitata | 72-hour EC₅₀ | OECD 201 | Data not available |

Terrestrial Ecotoxicity To assess the risk to the terrestrial compartment, tests are conducted on organisms representing key ecological functions, such as soil invertebrates and plants. criver.com

| Test Type | Test Organism | Endpoint | Typical OECD Guideline | Result for Piperazine, 1,1'-(1,2-ethanediyl)bis- |

|---|---|---|---|---|

| Earthworm, Acute Toxicity | e.g., Eisenia fetida | 14-day LC₅₀ | OECD 207 | Data not available |

| Earthworm, Reproduction Test | e.g., Eisenia fetida | NOEC/ECₓ (reproduction) | OECD 222 | Data not available |

| Terrestrial Plant Test | e.g., Barley, Cucumber, Radish | ECₓ (Seedling Emergence, Growth) | OECD 208 | Data not available |

| Soil Microorganisms, Nitrogen Transformation | Soil microorganisms | Nitrate formation rate | OECD 216 | Data not available |

Human Health Risk Assessment Frameworks for Exposure to Piperazine, 1,1'-(1,2-ethanediyl)bis-

A human health risk assessment is a systematic process used to estimate the nature and probability of adverse health effects in humans who may be exposed to chemicals. bpcinstruments.com While a specific risk assessment for Piperazine, 1,1'-(1,2-ethanediyl)bis- is not publicly available, the evaluation would follow a well-established framework, such as that used by the U.S. Environmental Protection Agency (EPA). bpcinstruments.comslideshare.net This framework consists of four main steps:

Hazard Identification: This step involves determining whether exposure to a substance can cause an increase in the incidence of a particular adverse health effect. It is a qualitative assessment based on a review of available toxicological data from in vitro studies, animal studies, and human data if available.

Dose-Response Assessment: This step quantifies the relationship between the magnitude of exposure (dose) and the probability of the adverse health effect (response). labanalysis.it For non-carcinogenic effects, this often results in the derivation of a reference dose (RfD) or tolerable daily intake (TDI), which is an estimate of a daily exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. For carcinogenic effects, a cancer slope factor may be derived.

Exposure Assessment: This step identifies and evaluates the human population exposed to the substance. labanalysis.it It describes the composition and size of the population, and the type, magnitude, frequency, and duration of exposure. This involves identifying potential exposure pathways, such as inhalation, dermal contact, and ingestion, and quantifying the level of exposure through these routes.

Risk Characterization: This is the final step where information from the first three steps is integrated to provide an estimate of the likelihood that any of the identified adverse effects will occur in exposed people. labanalysis.it It involves comparing the estimated human exposure levels with the derived health-based guidance values (e.g., RfD) to determine if there is a potential risk.

Regulatory Science and New Substance Notification Processes for Piperazine, 1,1'-(1,2-ethanediyl)bis-

Regulatory frameworks are in place to ensure that chemicals are manufactured and used safely, with minimal risk to human health and the environment. A key aspect of these frameworks is the distinction between "existing" and "new" substances.

United States: In the United States, the Toxic Substances Control Act (TSCA) governs the regulation of chemicals. The TSCA Chemical Substance Inventory is a list of all existing chemical substances manufactured, processed, or imported in the U.S. epa.gov A search of the public, non-confidential TSCA Inventory does not indicate a listing for Piperazine, 1,1'-(1,2-ethanediyl)bis- (CAS 4956-54-3).

If a substance is not on the TSCA Inventory, it is considered a "new chemical." Before it can be manufactured or imported, a Premanufacture Notice (PMN) must be submitted to the EPA at least 90 days prior. wiley.law The PMN must include information on the chemical's identity, production volume, use, and any available data on its environmental fate and health effects. The EPA reviews this information to assess potential risks and may impose restrictions to manage those risks. wiley.law

Canada: In Canada, the Canadian Environmental Protection Act, 1999 (CEPA) manages chemical substances. The Domestic Substances List (DSL) is an inventory of substances that were in Canadian commerce between 1984 and 1986 or that have been added since. chemsafetypro.comchemscape.comcanada.ca Piperazine, 1,1'-(1,2-ethanediyl)bis- (CAS 4956-54-3) is listed on the public portion of the Domestic Substances List (DSL). canada.ca

Because it is on the DSL, it is considered an "existing substance" in Canada. canada.ca As such, it does not require notification as a new substance before its manufacture or import. chemsafetypro.comchemscape.com However, substances on the DSL can be subject to Significant New Activity (SNAc) provisions. If a SNAc notice is applied to a substance, any person intending to use, import, or manufacture the substance for a "significant new activity" must provide specific information to the government for further assessment. chemsafetypro.com

Future Directions and Emerging Research Avenues for Piperazine, 1,1 1,2 Ethanediyl Bis

Integration with Advanced Synthetic Technologies and Automation

The future of chemical synthesis is rapidly moving towards greater automation and the use of advanced technologies to enhance efficiency, precision, and sustainability. For Piperazine (B1678402), 1,1'-(1,2-ethanediyl)bis-, these trends are opening new avenues for its production and application. The rise of 3D printing and additive manufacturing, for instance, presents a significant opportunity. bdmaee.net TEDA is poised to play a crucial role in the development of advanced materials for 3D printing, particularly as a catalyst in the production of photopolymer resins used in stereolithography (SLA) and digital light processing (DLP) technologies. bdmaee.net Its ability to accelerate the polymerization process allows for the rapid and precise curing required for these applications. bdmaee.net

Future research is likely to focus on optimizing the use of Piperazine, 1,1'-(1,2-ethanediyl)bis- in developing photopolymer resins with faster curing times and improved mechanical properties, leading to higher-quality 3D printed parts. bdmaee.net Furthermore, its function as a curing agent for thermoset polymers is relevant for advanced 3D printing techniques like continuous liquid interface production (CLIP). bdmaee.net The integration of automated synthesis platforms can enable high-throughput screening of TEDA-based catalysts and formulations for these applications, accelerating the discovery of novel materials with tailored properties.

Novel Applications in Interdisciplinary Fields, including Bio-sensing and Nanotechnology

The unique properties of Piperazine, 1,1'-(1,2-ethanediyl)bis- are paving the way for its application in diverse and cutting-edge interdisciplinary fields. One of the most promising areas is the development of "smart materials" that can respond to external stimuli. bdmaee.net For example, TEDA can be incorporated into the development of temperature-responsive polymers, which alter their properties with temperature changes, making them suitable for applications like thermal management systems. bdmaee.net Additionally, its role in creating self-healing epoxy resins, which can repair damage and cracks, enhances the durability and lifespan of materials. bdmaee.net

In the realm of nanotechnology, Piperazine, 1,1'-(1,2-ethanediyl)bis- is being explored for its potential in creating nanocatalyst systems. bdmaee.net These systems could unlock new possibilities in fields such as energy and healthcare. bdmaee.net Another innovative application lies in the development of smart delivery systems for pharmaceuticals, where TEDA could act as a trigger for releasing drugs in response to specific stimuli. bdmaee.net As research in biotechnology and green chemistry progresses, the demand for versatile compounds like TEDA is expected to grow, particularly in creating more sustainable and environmentally friendly solutions. bdmaee.net

Computational Chemistry and Molecular Modeling for Piperazine, 1,1'-(1,2-ethanediyl)bis- Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering deep insights into molecular behavior and guiding the design of new compounds and materials. ox.ac.uknih.gov For Piperazine, 1,1'-(1,2-ethanediyl)bis- and its derivatives, these computational approaches are crucial for predicting structure-function relationships and elucidating reaction mechanisms.

Structure-Function Prediction

Computational methods allow researchers to predict how the structure of a molecule will influence its properties and functions. nih.gov For derivatives of Piperazine, 1,1'-(1,2-ethanediyl)bis-, quantum chemical calculations can be used to study their conformational behaviors and electronic properties. physchemres.org By understanding how modifications to the piperazine structure affect its molecular shape, electronic potentials, and charge distribution, scientists can design new derivatives with specific desired activities. physchemres.org For example, in the context of drug discovery, molecular modeling can identify the key structural features of piperazine derivatives that are responsible for their interaction with biological targets, such as receptors or enzymes. nih.gov This knowledge is invaluable for designing more potent and selective therapeutic agents. nih.gov

Reaction Mechanism Elucidation

Understanding the intricate details of chemical reactions at a molecular level is fundamental to controlling and optimizing chemical processes. Computational chemistry provides a powerful lens through which to view these mechanisms. For reactions involving Piperazine, 1,1'-(1,2-ethanediyl)bis-, such as its role as a catalyst in polyurethane formation, computational models can simulate the reaction pathways. mingxupu.com This allows for the identification of transition states and intermediates, providing a detailed picture of how the catalyst facilitates the reaction. researchgate.net Such studies can help in designing more efficient catalytic systems by modifying the structure of the TEDA catalyst to lower activation energies and improve reaction rates and selectivity. mingxupu.com

Addressing Research Gaps and Overcoming Challenges in Piperazine, 1,1'-(1,2-ethanediyl)bis- Studies

Despite the broad utility of Piperazine, 1,1'-(1,2-ethanediyl)bis-, there remain research gaps and challenges to be addressed for its full potential to be realized. A significant focus of future research will be on enhancing the sustainability of its applications. bdmaee.net This includes the development of biodegradable catalysts that could replace TEDA in certain contexts, offering more environmentally friendly alternatives. bdmaee.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing piperazine derivatives like 1,1'-(1,2-ethanediyl)bis-piperazine, and how do experimental conditions influence yield?

- Methodology : Piperazine derivatives are often synthesized via multi-step reactions, including bromination, esterification, and nucleophilic substitution. For example, benzoic acid derivatives can undergo acyl chloride formation followed by coupling with piperazine . Optimization of solvents (e.g., dichloromethane vs. THF), reaction time (12–48 hours), and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) is critical for maximizing yield. Thermal stability during reflux and inert atmosphere (N₂/Ar) are also key factors .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 1,1'-(1,2-ethanediyl)bis-piperazine and verifying purity?

- Methodology :

- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1100–1250 cm⁻¹) to confirm piperazine ring formation .

- HNMR : Look for singlet peaks around δ 2.5–3.5 ppm for piperazine protons and ethylene bridge protons (δ 3.5–4.0 ppm) .

- GC-MS/HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. GC-MS with electron ionization (70 eV) helps confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in HNMR) during structural elucidation of piperazine derivatives?

- Methodology :

- Comparative Analysis : Cross-reference with crystal structure data (e.g., X-ray diffraction) to validate proton environments. For example, crystal structures of similar compounds like 1,1'-(1,2-ethanediyl)bis(pyridin-1-ium) reveal planar geometries that influence chemical shifts .

- Deuteration Studies : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., NH) from aromatic or aliphatic protons .

Q. What strategies are effective for optimizing synthetic routes to 1,1'-(1,2-ethanediyl)bis-piperazine when faced with low yields or side products?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (25–80°C), catalyst loading (e.g., 5–20 mol% Pd), and solvent polarity. For example, Lawesson’s reagent improved thiadiazole ring closure in analogous tetrazine syntheses .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or over-oxidation) and adjust reaction quenching protocols .

Q. How can analytical methods for quantifying 1,1'-(1,2-ethanediyl)bis-piperazine in complex matrices (e.g., biological samples) be validated to meet regulatory standards?

- Methodology :

- ICH Compliance : Validate linearity (0.025–0.903 µg/mL range), precision (RSD <2%), and LOD/LOQ (e.g., 0.007 µg/mL and 0.024 µg/mL) per ICH Q2(R1). Use spiked recovery studies (90–110% recovery) in serum or urine matrices .

- Column Selection : Employ C18 columns with 3 µm particle size for HPLC to enhance resolution of piperazine derivatives from matrix interferences .

Q. What are the implications of 1,1'-(1,2-ethanediyl)bis-piperazine’s physicochemical properties (e.g., logP, TPSA) on its interactions in biological systems?

- Methodology :

- QSAR Modeling : Calculate topological polar surface area (TPSA >40 Ų) to predict low blood-brain barrier permeability. High logP (>3) suggests lipophilicity, requiring formulation with cyclodextrins or liposomes for aqueous solubility .

- Metabolic Pathway Mapping : Use in vitro assays (e.g., liver microsomes) to identify CYP450-mediated oxidation or conjugation pathways. Cross-reference with databases like BioDeep for species-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.